

# AGN-201904Z: A New Frontier in Acid Suppression - A Comparative Analysis

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## Compound of Interest

Compound Name: AGN-201904Z

Cat. No.: B1665649

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A novel proton pump inhibitor (PPI), **AGN-201904Z**, has demonstrated significantly greater and more prolonged gastric acid suppression compared to the current standard of care, esomeprazole. This guide provides a comprehensive cross-validation of available experimental data for researchers, scientists, and drug development professionals, offering a detailed comparison of **AGN-201904Z** against its key alternative.

**AGN-201904Z**, the sodium salt of AGN-201904, is an acid-stable prodrug of omeprazole.<sup>[1][2]</sup> Its unique design allows for a slow, chemically metered absorption along the small intestine, leading to a prolonged residence time of its active metabolite, omeprazole, in the systemic circulation.<sup>[1][2][3]</sup> This contrasts with the rapid absorption of conventional PPIs in the upper gastrointestinal tract.<sup>[1][2]</sup>

## Comparative Efficacy: AGN-201904Z vs. Esomeprazole

A randomized, open-label, parallel-group study involving 24 healthy, *Helicobacter pylori* negative male volunteers was conducted to compare the pharmacodynamics and pharmacokinetics of **AGN-201904Z** and esomeprazole over five days.<sup>[1]</sup> The key findings are summarized in the tables below.

## Gastric Acid Suppression

Parameter	AGN-201904Z (600 mg/day)	Esomeprazole (40 mg/day)	Significance
Median 24-h pH (Day 5)	5.59	4.50	p<0.0001[1]
Median Nocturnal pH (Day 5)	5.38	2.97	p<0.0001[1]
% Time with pH < 4.0 (Nocturnal, Day 5)	17%	62%	Significant[1]

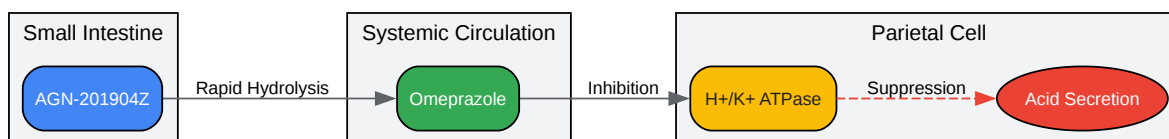
## Nocturnal Acid Breakthrough (NAB)

Nocturnal acid breakthrough, a common limitation of current PPIs, was significantly reduced with **AGN-201904Z** treatment.

Parameter	AGN-201904Z	Esomeprazole	Significance
Subjects with NAB (Day 5)	25.0%	100%	p=0.0003[1]
Mean Duration of NAB (Day 1)	2 hours 49 minutes	5 hours 6 minutes	p=0.005[1]

## Mechanism of Action and Pharmacokinetics

**AGN-201904Z**'s innovative design as a pro-proton pump inhibitor (pro-PPI) underpins its enhanced efficacy. Once absorbed, it is rapidly converted to its active form, omeprazole, which then acts on the gastric H<sup>+</sup>, K<sup>+</sup> ATPase.



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### Mechanism of action for **AGN-201904Z**.

The pharmacokinetic profile of **AGN-201904Z**'s active metabolite, omeprazole, was notably different from that of esomeprazole. On day 5, the area under the plasma concentration-time curve (AUC) for omeprazole derived from **AGN-201904Z** was twice that of esomeprazole.[1]

## Experimental Protocols

The comparative data presented was obtained from a robust clinical study with the following methodology:

**Study Design:** A randomized, open-label, parallel-group, investigator-blinded study was conducted.[1]

**Participants:** 24 healthy, *Helicobacter pylori* negative male volunteers were enrolled.[1]

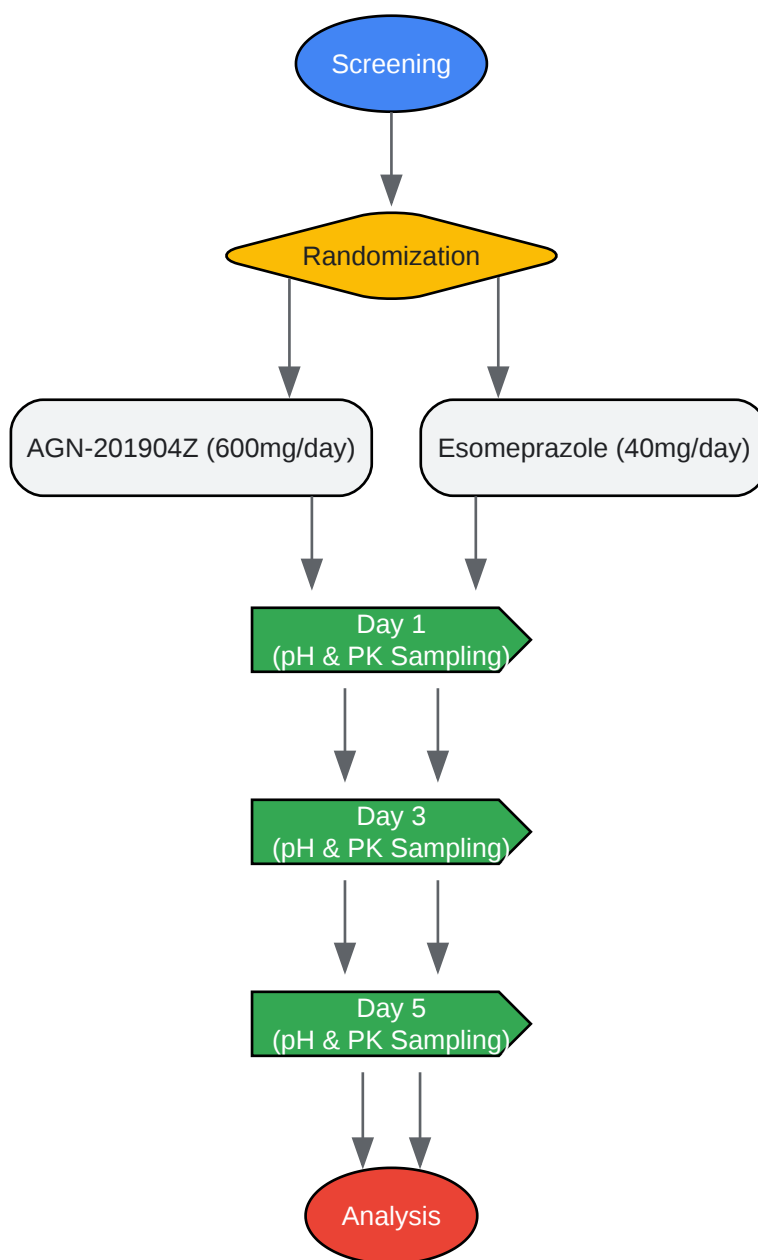
**Treatment Regimen:**

- Group 1: **AGN-201904Z** enteric-coated capsules (600 mg/day) for 5 days.[1]
- Group 2: Esomeprazole delayed-release tablets (40 mg/day) for 5 days.[1]

**Data Collection:**

- 24-hour intragastric pH recordings were taken at baseline, and on days 1, 3, and 5.[1]
- Blood levels of omeprazole, **AGN-201904Z**, and gastrin were also measured.[1]

**Pharmacokinetic Analysis:** A model-independent approach was used to calculate pharmacokinetic parameters including C<sub>max</sub>, T<sub>max</sub>, AUC, and elimination half-life for both single and multiple doses.[1]



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## References

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